molecular formula C7H5BrN2O B13669489 3-Bromoimidazo[1,2-a]pyridin-7-ol

3-Bromoimidazo[1,2-a]pyridin-7-ol

Cat. No.: B13669489
M. Wt: 213.03 g/mol
InChI Key: BKFNLVODDSKBDJ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 3-position and a hydroxyl group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyridin-7-ol can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by further bromination .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed.

Major Products:

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.

    Cyclization Products: More complex fused heterocyclic compounds.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.

    3-Chloroimidazo[1,2-a]pyridin-7-ol: Similar structure but with a chlorine atom instead of bromine.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

Uniqueness: 3-Bromoimidazo[1,2-a]pyridin-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Biological Activity

3-Bromoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound characterized by a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a hydroxyl group at the 7-position. Its molecular formula is C7H6BrN3O. This compound is part of a larger class of imidazo[1,2-a]pyridines, known for their diverse biological activities, including anticancer and antiparasitic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Kinase Inhibition : The compound interacts with kinases involved in cell signaling pathways, modulating phosphorylation processes that affect cellular functions such as proliferation and apoptosis. This suggests potential applications in cancer therapy where kinase activity is often dysregulated.
  • Gene Expression Modulation : Studies have shown that this compound can alter gene expression related to cell cycle regulation, which is critical in cancer progression. This modulation may lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The compound demonstrated significant antiproliferative activity as indicated by IC50 values:

Cell LineIC50 (µM)Reference
HeLa4.3 - 8.3
MDA-MB-2316.25 - 25
A549Not specified

The presence of the hydroxyl group in the structure enhances its biological activity, particularly against cancer cell lines such as HeLa and MDA-MB-231.

Antiparasitic Activity

This compound has also been investigated for its antiparasitic effects:

  • Anti-Trichomonas Activity : In vitro assays confirmed its efficacy against Trichomonas vaginalis and Entamoeba histolytica, demonstrating a dual effect against these pathogens. The compound's ability to inhibit these parasites indicates its potential as a therapeutic agent for neglected diseases .
  • Trypanosomiasis : The compound was identified as a hit in virtual screening for anti-trypanosomal activity against Trypanosoma cruzi, showing promise for further development as an anti-parasitic drug .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Exploratory toxicology studies showed no significant hepatic or renal toxicity after administration in animal models, indicating a favorable safety profile for further clinical evaluation .
  • Combination Therapies : Research has suggested that combining this compound with other agents could enhance its efficacy against resistant strains of parasites and cancer cells. For instance, studies indicated improved outcomes when used alongside traditional therapies for trichomoniasis and amoebiasis .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C7H5BrN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H

InChI Key

BKFNLVODDSKBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)NC=C2Br

Origin of Product

United States

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